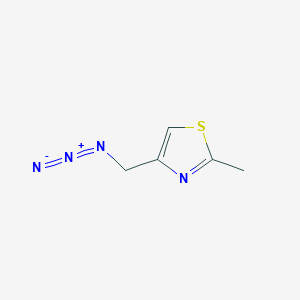

4-(Azidomethyl)-2-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-4-8-5(3-10-4)2-7-9-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFOJPRDWBZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl 2 Methyl 1,3 Thiazole and Its Precursors

Classical and Contemporary Approaches to 1,3-Thiazole Ring Construction

The formation of the 1,3-thiazole ring is a foundational process in organic chemistry, with several named reactions and modern variants developed to achieve this goal efficiently. These methods provide access to precursors like 4-(halomethyl)-2-methyl-1,3-thiazole, which are essential for the final azidation step.

The most notable and widely utilized method for thiazole (B1198619) synthesis is the Hantzsch synthesis, first reported in 1887. nih.gov This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov In the context of synthesizing a precursor for 4-(azidomethyl)-2-methyl-1,3-thiazole, the specific reactants would be thioacetamide (B46855) (to provide the C2-methyl group and the nitrogen and sulfur atoms) and a 1-halo-3-substituted-propan-2-one, such as 1,3-dichloroacetone (B141476).

The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, forming an intermediate that subsequently cyclizes through the attack of the nitrogen atom on the carbonyl carbon. youtube.com A final dehydration step yields the aromatic thiazole ring. nih.gov The reaction of thioacetamide with 1,3-dichloroacetone directly yields 4-(chloromethyl)-2-methyl-1,3-thiazole, an ideal precursor for the target compound.

Modern adaptations of the Hantzsch synthesis focus on improving reaction conditions, yields, and environmental compatibility. These include the use of microwave irradiation and ultrasonic agitation to accelerate the reaction rate and often lead to higher yields in shorter time frames. nih.gov

| Method | Reactants | Conditions | Key Advantages |

| Classical Hantzsch | α-Haloketone, Thioamide | Conventional Heating (Reflux) | Well-established, versatile |

| Microwave-Assisted | α-Haloketone, Thioamide | Microwave Irradiation | Rapid reaction times, improved yields |

| Ultrasound-Promoted | α-Haloketone, Thioamide | Ultrasonic Irradiation | Enhanced reaction rates, milder conditions |

| Catalyst-Mediated | α-Haloketone, Thioamide, Catalyst (e.g., Silica (B1680970) Supported Acid) | Varies (Conventional or MW) | Increased efficiency, catalyst reusability |

This category of reactions is fundamentally centered on the principles of the Hantzsch synthesis but highlights the versatility of the α-halocarbonyl component. nih.gov The α-halocarbonyl compound is a key electrophilic building block that dictates the substitution pattern at the C4 and C5 positions of the resulting thiazole. The reaction mechanism consistently involves the formation of C-S and C-N bonds through the reaction of the α-halocarbonyl with a thioamide or a similar N-C-S containing fragment. nih.govnih.gov

The formation of the thiazole ring is a result of the inherent reactivity of the precursor, where the thioamide acts as a dinucleophile, first attacking the electrophilic carbon bearing the halogen and subsequently the carbonyl carbon to facilitate ring closure. youtube.com The use of 1,3-dichloroacetone is a prime example of how an α-halocarbonyl precursor is strategically chosen to install a reactive handle—the chloromethyl group—at the C4 position for further functionalization. nih.gov

To enhance synthetic efficiency and adhere to the principles of green chemistry, one-pot multicomponent reactions (MCRs) have been developed for thiazole synthesis. scilit.comacs.orgijcce.ac.ir These strategies combine three or more starting materials in a single reaction vessel to form the final product, avoiding the isolation of intermediates. For thiazole synthesis, this can involve the reaction of an α-haloketone, a source of the thioamide moiety (like thiosemicarbazide), and an aldehyde in a single step. ijcce.ac.ir

A novel and environmentally benign approach is the use of chemoenzymatic synthesis. Research has demonstrated a one-pot, three-component synthesis of thiazole derivatives catalyzed by trypsin from porcine pancreas (PPT). nih.govresearchgate.net This method operates under mild, enzyme-catalyzed conditions (e.g., 45 °C in ethanol) and can produce high yields of thiazole derivatives. nih.govresearchgate.net The enzyme plays a crucial catalytic role in promoting the reaction, offering a green alternative to traditional chemical catalysts. nih.govresearchgate.net While not yet specifically documented for this compound, these strategies represent the forefront of efficient and sustainable thiazole core construction.

Recent advancements in synthetic methodology have introduced diazoketones as versatile and stable alternatives to α-haloketones for thiazole synthesis. chemrxiv.org This approach avoids the handling of lachrymatory and reactive α-haloketones. In a one-pot procedure, diazoketones can be reacted with thioamides, thiourea (B124793), or thiosemicarbazide (B42300) to generate 2,4-disubstituted thiazoles in high yields. chemrxiv.org

The reaction can be catalyzed by acids such as trifluoromethanesulfonic acid (TfOH), which promotes the coupling of the α-diazoketone with the thioamide. organic-chemistry.orgorganic-chemistry.org This metal-free protocol is characterized by its mild conditions and broad substrate scope, expanding the toolkit available for constructing the thiazole core required for the synthesis of the target compound. chemrxiv.orgorganic-chemistry.org

Strategic Introduction of the Azidomethyl Moiety at the 4-Position

Once the 2-methyl-1,3-thiazole ring bearing a suitable leaving group at the C4-methyl position is synthesized, the final step is the introduction of the azide (B81097) functional group.

The conversion of a halomethyl precursor, such as 4-(chloromethyl)-2-methyl-1,3-thiazole, to the final product is typically achieved through a standard nucleophilic substitution (SN2) reaction. beilstein-journals.orgnih.gov In this reaction, an azide salt, most commonly sodium azide (NaN₃), serves as the nucleophile.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the azide anion highly reactive. researchgate.net The azide anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the C-N bond of the azidomethyl group. This transformation is typically efficient and high-yielding. beilstein-journals.orgnih.gov Integrated continuous-flow processes have also been developed for analogous reactions, allowing for the safe and efficient synthesis of azidomethyl-substituted heterocycles from their halomethyl precursors in short residence times. beilstein-journals.org

| Parameter | Description | Example |

| Substrate | Halomethyl-substituted thiazole | 4-(Chloromethyl)-2-methyl-1,3-thiazole |

| Nucleophile | Azide salt | Sodium Azide (NaN₃) |

| Solvent | Polar aprotic or aqueous medium | Dimethylformamide (DMF), Water |

| Mechanism | Bimolecular Nucleophilic Substitution | SN2 |

| Product | Azidomethyl-substituted thiazole | This compound |

Exploration of Azido (B1232118) Transfer Protocols for Thiazole Systems

Azido transfer protocols are essential for converting primary amines to azides and can also be adapted for the synthesis of azides from other functional groups. nih.govnih.gov For thiazole systems like this compound, the most direct and widely utilized method is the nucleophilic substitution of a halide with an azide salt.

A primary precursor for this synthesis is 4-(chloromethyl)-2-methyl-1,3-thiazole. This intermediate can be synthesized by reacting thiourea with 1,3-dichloropropanone to form 2-amino-4-(chloromethyl)thiazole, which can then be further modified. asianpubs.org The conversion to the final azide product is typically achieved by reacting the chloromethyl derivative with an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the chloride ion.

Another viable precursor is 4-(hydroxymethyl)-2-methyl-1,3-thiazole. quinoline-thiophene.comprepchem.com This alcohol must first be converted into a better leaving group. This can be accomplished by reaction with reagents like thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) to form the corresponding chloromethyl or mesylated intermediate, which can then readily react with sodium azide.

More advanced diazo-transfer reagents, such as tosyl azide (TsN₃) or imidazole-1-sulfonyl azide salts, are primarily used for converting amines to azides. researchgate.netorganic-chemistry.orgmanchester.ac.uk If 4-(aminomethyl)-2-methyl-1,3-thiazole were used as a precursor, these reagents could be employed, often in the presence of a copper catalyst, to facilitate the diazo-transfer reaction. nih.gov However, the halide displacement route is generally more common for this specific target molecule due to the accessibility of the halomethylated precursors.

Methodologies for Characterization and Purity Assessment

Following synthesis, a comprehensive characterization and purity assessment of this compound is imperative. This involves a combination of chromatographic, spectroscopic, and analytical techniques to confirm the chemical structure and establish its purity.

Chromatographic Separation Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic methods are fundamental for both monitoring the progress of the synthesis and for the purification of the final product. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the conversion of the starting material to the product. A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica gel. The plate is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. The positions of the spots are visualized under UV light or by staining. The retention factor (Rf) value helps in identifying the product and assessing the reaction's completion. For thiazole derivatives, common solvent systems include mixtures of nonpolar and polar solvents. researchgate.netdntb.gov.ua

Column Chromatography: For purification on a larger scale, column chromatography is the preferred method. researchgate.net The crude product is loaded onto a column packed with a stationary phase, such as silica gel. The product is then eluted using a carefully selected solvent system (eluent), often determined by preliminary TLC analysis. Fractions are collected and analyzed by TLC to identify those containing the pure compound. The combined pure fractions are then concentrated under reduced pressure to yield the purified this compound.

| Technique | Stationary Phase | Typical Mobile Phase (Solvent System) | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, Rf determination |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Purification of crude product |

| Reverse Phase HPLC | C18 (ODS) | Acetonitrile/Water or Methanol/Buffer | Purity assessment, quantitative analysis researchgate.net |

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra are typically recorded. researchgate.netnih.gov For this compound, the spectra would exhibit characteristic signals corresponding to each unique proton and carbon atom in the molecule. asianpubs.orgresearchgate.net

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

|---|---|---|---|---|

| ¹H NMR | -CH₃ | ~2.7 | Singlet | 3H, C2-Methyl |

| -CH₂N₃ | ~4.5 | Singlet | 2H, Methylene | |

| Thiazole H-5 | ~7.4 | Singlet | 1H, Thiazole Ring Proton | |

| ¹³C NMR | -CH₃ | ~19 | - | C2-Methyl |

| -CH₂N₃ | ~50 | - | Methylene Carbon | |

| Thiazole C-5 | ~118 | - | Thiazole Ring Carbon | |

| Thiazole C-4 | ~152 | - | Thiazole Ring Carbon | |

| Thiazole C-2 | ~168 | - | Thiazole Ring Carbon |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. nih.govchemrxiv.org This peak is typically found in a relatively uncongested region of the spectrum. nih.govugent.be

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3100 | C-H (on thiazole ring) | Stretching | Medium-Weak |

| 2950-2850 | C-H (on methyl/methylene) | Stretching | Medium |

| ~2100 | -N₃ (Azide) | Asymmetric Stretching | Strong, Sharp researchgate.net |

| ~1550 | C=N (thiazole ring) | Stretching | Medium |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₅H₆N₄S). The mass spectrum also shows fragmentation patterns that can provide additional structural information. rsc.orgchem-astu.ru For thiazole derivatives, fragmentation often involves the cleavage of the ring or loss of substituents. researchgate.netnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the purified compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values serves as strong evidence for the purity and elemental composition of the synthesized this compound. researchgate.net Nitrogen-containing heterocyclic compounds are routinely characterized using this method to verify their composition. science.govnih.gov

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 38.95 | Expected to be within ±0.4% |

| Hydrogen (H) | 3.92 | Expected to be within ±0.4% |

| Nitrogen (N) | 36.33 | Expected to be within ±0.4% |

| Sulfur (S) | 20.80 | Expected to be within ±0.4% |

Chemical Reactivity and Transformational Pathways of 4 Azidomethyl 2 Methyl 1,3 Thiazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Reaction Manifold (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a "click reaction," a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgalfa-chemistry.com This reaction has become a cornerstone of modern chemistry for its efficiency in covalently linking different molecular fragments. nih.gov For 4-(azidomethyl)-2-methyl-1,3-thiazole, the azide (B81097) group serves as a handle for CuAAC, enabling its conjugation with a vast array of terminal alkynes.

The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org This transformation is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions (elevated temperatures) and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.govnih.gov The copper(I) catalyst dramatically accelerates the reaction and ensures complete regioselectivity for the 1,4-isomer. alfa-chemistry.comnih.gov

The mechanism of CuAAC is understood to be a stepwise process rather than a concerted cycloaddition. nih.govwikipedia.org Key mechanistic steps, supported by density functional theory (DFT) calculations, include:

Formation of a Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate. wikipedia.org In the presence of a base, the terminal proton of the alkyne is removed.

Coordination and Activation: The azide, in this case, this compound, coordinates to the copper center. Mechanistic studies suggest a transition state that may involve two copper atoms, where one activates the alkyne and the other activates the azide. wikipedia.org

Cyclization: The azide then attacks the terminal carbon of the copper acetylide, leading to the formation of a six-membered copper-containing intermediate (a metallacycle). nih.gov

Rearomatization and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle. wikipedia.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Activation of Alkyne | Copper(I) π-complex, Copper(I) acetylide |

| 2 | Coordination of Azide | Copper-azide-acetylide complex |

| 3 | Cyclization | Six-membered copper-containing metallacycle |

| 4 | Product Release | 1,4-disubstituted 1,2,3-triazole, Regenerated Cu(I) catalyst |

The versatility of the CuAAC reaction stems from its tolerance of a wide range of functional groups and its effectiveness in various solvents, including aqueous media. organic-chemistry.orgbeilstein-journals.org This makes it particularly suitable for applications in bioconjugation and materials science. nih.govmdpi.com Optimization of reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates.

Key parameters for optimization include:

Copper Source: While Cu(I) salts like copper(I) iodide or bromide can be used directly, it is more common to generate the Cu(I) species in situ from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. wikipedia.orgnih.gov

Reducing Agent: Sodium ascorbate is the most widely used reducing agent for converting Cu(II) to the active Cu(I) state. wikipedia.orgnih.gov Its use is convenient and effective, though in bioconjugation, care must be taken as it can generate reactive oxygen species. nih.govjenabioscience.com

Ligands: The efficiency and stability of the copper catalyst are significantly enhanced by the use of ligands. Ligands protect the Cu(I) from oxidation and disproportionation. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand, though more water-soluble variants like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have been developed for biological applications. nih.govmdpi.com

Solvent: The reaction can be performed in a variety of solvents, including mixtures of water and organic solvents like t-butanol, DMSO, or DMF. nih.govbeilstein-journals.org The choice of solvent depends on the solubility of the substrates.

Temperature and pH: Most CuAAC reactions proceed rapidly at room temperature and are effective over a broad pH range (typically 4 to 12). organic-chemistry.orgalfa-chemistry.com

| Parameter | Common Reagents/Conditions | Purpose |

|---|---|---|

| Copper Source | CuSO₄·5H₂O, CuI, CuBr | Provides the catalytic metal center. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state in situ. |

| Ligand | TBTA, THPTA | Stabilizes the Cu(I) catalyst and enhances reaction rate. mdpi.com |

| Solvent | H₂O/t-BuOH, DMSO, DMF | Solubilizes reactants. |

| Temperature | Room Temperature | Allows for mild reaction conditions. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Thiazole (B1198619) Functionalization

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly in biological systems where the cytotoxicity of copper is a concern. This reaction does not require a metal catalyst; instead, it relies on the high ring strain of a cyclooctyne derivative to lower the activation energy of the cycloaddition with an azide. nih.gov The enthalpy released from the strained ring provides the driving force for the reaction.

When functionalizing molecules with this compound via SPAAC, the thiazole derivative is reacted with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO). nih.gov The reaction proceeds smoothly under physiological conditions, is highly selective, and does not interfere with most biological functional groups, making it an excellent bioorthogonal reaction. nih.gov The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications such as fluorination or ring fusion being employed to increase the ring strain and thus accelerate the reaction. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has made SPAAC a competitive method for many applications. nih.gov

Nucleophilic Substitution Reactions at the 4-Position

The 4-(azidomethyl) group of the title compound is susceptible to nucleophilic substitution reactions. In these reactions, the azide group (N₃⁻) can act as a good leaving group, allowing for its displacement by various nucleophiles at the methylene (CH₂) carbon. This pathway provides a route to introduce a wide range of functional groups at the 4-position of the 2-methyl-1,3-thiazole core, starting from the azide derivative.

The reactivity is analogous to the Sₙ2 displacement of halides from alkyl halides. A variety of nucleophiles, such as thiolates, alkoxides, and amines, can be used to displace the azide. For instance, reaction with thiols in the presence of a base would yield a thioether, while reaction with amines could produce secondary or tertiary amines, depending on the amine substrate. This reactivity is a common feature of azidomethyl-substituted heterocyclic compounds.

Electrophilic Aromatic Substitution on the Thiazole Ring System

The thiazole ring exhibits aromatic character, but it is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. ias.ac.inwikipedia.org The reactivity and orientation of substitution are influenced by the existing substituents. The 2-methyl group is a weak electron-donating group, which activates the ring towards electrophilic attack. Conversely, the 4-azidomethyl group is expected to be electron-withdrawing, deactivating the ring.

Oxidative Transformations of the Thiazole Core

The thiazole core of this compound can undergo oxidative transformations, although the ring is generally stable to mild oxidizing agents. nih.gov Potential sites for oxidation include the sulfur atom of the thiazole ring, the 2-methyl group, and, under more vigorous conditions, the ring itself.

Oxidation of the ring sulfur atom can lead to the formation of thiazole N-oxides or, less commonly, sulfoxides and sulfones, though this often requires strong oxidizing agents. The 2-methyl group is activated by its position on the heterocyclic ring and can be susceptible to oxidation. For example, late-stage oxidative C(sp³)–H functionalization methods could potentially hydroxylate this position, which could then be further transformed. nih.gov Harsh oxidative conditions can lead to the degradation and cleavage of the thiazole ring. The azide group is relatively stable to oxidation but can be cleaved under certain reductive or strong acid conditions. The specific outcome of an oxidation reaction would depend heavily on the choice of oxidant and the reaction conditions.

Photochemical and Thermal Reactivity of the Azido (B1232118) Moiety (e.g., Nitrene Formation and Subsequent Rearrangements)

The reactivity of the azido group in this compound is primarily dictated by its behavior under photochemical and thermal conditions, which typically leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of organic azide chemistry and studies on structurally similar compounds.

The decomposition of the azide can be initiated by either ultraviolet (UV) irradiation or by heating. This process results in the formation of a singlet or triplet nitrene, a species with a monovalent, electron-deficient nitrogen atom that is highly electrophilic. The subsequent reactions of this nitrene are typically rapid and can follow several pathways.

Nitrene Formation:

The primary photochemical or thermal event is the decomposition of the azide to form a nitrene and nitrogen gas.

Photochemical Decomposition: Irradiation with UV light provides the energy to break the N-N bond, leading to the formation of the nitrene. This method is often preferred for its ability to be carried out at lower temperatures, minimizing side reactions.

Thermal Decomposition: Heating the compound also leads to the expulsion of N₂, generating the nitrene. The required temperature can vary depending on the molecular structure and the solvent used.

The initially formed singlet nitrene can interconvert to the more stable triplet state. The spin state of the nitrene often influences the stereochemistry and mechanism of its subsequent reactions.

Subsequent Rearrangements and Reactions:

Once formed, the nitrene derived from this compound is expected to be highly reactive and can undergo a variety of intramolecular transformations. The proximity of various C-H bonds and the thiazole ring offers several potential reaction pathways.

One of the most common reactions of alkyl nitrenes is intramolecular C-H bond insertion . In the case of the nitrene generated from this compound, insertion could potentially occur at several positions:

Insertion into the adjacent methyl C-H bonds: This would lead to the formation of a strained three-membered ring, an aziridine, fused to the thiazole ring system.

Insertion into the C-H bond of the 2-methyl group: This would result in the formation of a novel five-membered heterocyclic ring system.

Insertion into the C-H bond at the 5-position of the thiazole ring: This pathway would lead to the formation of a fused bicyclic system.

Another potential pathway for the nitrene is rearrangement . Alkyl nitrenes are known to rearrange to form imines. In this case, a 1,2-hydride shift could lead to the formation of an imine.

Intermolecular reactions are also possible, particularly at higher concentrations. These can include dimerization of the nitrene to form an azo compound or reaction with a solvent molecule if the solvent is susceptible to C-H insertion.

The specific products formed will depend on a variety of factors, including the reaction conditions (temperature, wavelength of light), the solvent, and the presence of any trapping agents. Theoretical studies and detailed experimental investigations would be necessary to fully elucidate the precise reaction pathways and product distributions for the photochemical and thermal decomposition of this compound.

| Reaction Type | Potential Product(s) | Governing Factors |

| Nitrene Formation | 2-Methyl-4-(nitrenomethyl)-1,3-thiazole | Photochemical (UV light) or Thermal (Heat) energy input |

| Intramolecular C-H Insertion | Fused aziridine, Fused five-membered ring, Fused bicyclic systems | Proximity and reactivity of C-H bonds, Spin state of the nitrene |

| Rearrangement | Imine derivatives | Structural features of the nitrene intermediate |

| Intermolecular Reactions | Azo compounds, Solvent insertion products | Concentration of the starting material, Reactivity of the solvent |

Strategic Applications in Chemical Biology, Medicinal Chemistry, and Materials Science

Utility as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

The structure of 4-(Azidomethyl)-2-methyl-1,3-thiazole inherently positions it as a valuable and versatile building block in the field of organic synthesis. The thiazole (B1198619) core is a common scaffold in many biologically active compounds, and the azido (B1232118) group provides a reactive handle for a variety of chemical transformations.

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This ring system is known for its relative stability and its ability to participate in various organic reactions. The methyl group at the 2-position can influence the electronic properties of the ring and provide a site for further functionalization under certain conditions.

The primary utility of This compound as a synthetic intermediate stems from the reactivity of the azide (B81097) functional group. Azides are well-known for their participation in several powerful and selective chemical reactions, most notably the Staudinger ligation and various forms of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific formation of new chemical bonds, making this compound a potentially useful precursor for the synthesis of more complex molecules.

Applications in Chemical Biology Research

The combination of a biologically relevant thiazole core and a bioorthogonal azido handle makes This compound a promising candidate for various applications in chemical biology.

Development of Molecular Probes and Reporter Molecules

Molecular probes are essential tools for visualizing and studying biological processes within living systems. A molecule like This compound could serve as a key component in the synthesis of such probes. The thiazole moiety could be designed to interact with a specific biological target, while the azide group would allow for the attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. This modular approach enables the creation of customized probes for a wide range of biological targets.

Bioconjugation Strategies for Biomolecule Modification

Bioconjugation, the chemical linking of two biomolecules or a biomolecule and a synthetic molecule, is a cornerstone of modern chemical biology. The azide group in This compound is an ideal functional group for bioconjugation. Through reactions like the Staudinger ligation or SPAAC, this compound could be covalently attached to proteins, nucleic acids, or lipids that have been modified to contain a complementary reactive partner (e.g., a phosphine (B1218219) or a strained alkyne). This would allow for the site-specific modification of biomolecules, enabling studies of their function, localization, and interactions.

Tagging of Biological Systems via Biorthogonal Reactions

Biorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is one of the most widely used functional groups in biorthogonal chemistry. This compound could be introduced into a biological system, and its azide group could then be selectively reacted with a probe molecule containing a compatible functional group. This would allow for the specific labeling and tracking of the thiazole-containing molecule within a complex biological environment.

Contributions to Medicinal Chemistry Research and Drug Discovery Endeavors

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. The ability to easily modify a thiazole-containing molecule via its azido group makes This compound an attractive starting point for the development of new therapeutic agents.

Scaffold Design for Novel Compound Libraries

In drug discovery, the synthesis and screening of large libraries of compounds is a common strategy for identifying new drug candidates. This compound could serve as a versatile scaffold for the creation of such libraries. The thiazole core provides a rigid framework, while the azidomethyl group offers a convenient point of diversification. By reacting this scaffold with a wide variety of alkynes or phosphines via click chemistry or the Staudinger ligation, a large and diverse library of novel thiazole derivatives could be rapidly synthesized. These compounds could then be screened for activity against a range of biological targets.

| Potential Application | Key Functional Group | Relevant Chemical Reaction(s) |

| Synthetic Intermediate | Azide | Staudinger Ligation, CuAAC, SPAAC |

| Molecular Probes | Azide | Click Chemistry (CuAAC, SPAAC) |

| Bioconjugation | Azide | Staudinger Ligation, SPAAC |

| Biorthogonal Tagging | Azide | SPAAC, Staudinger Ligation |

| Compound Library Synthesis | Azide | Click Chemistry, Staudinger Ligation |

Modulation of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

The 1,3-thiazole ring is a crucial scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. sigmaaldrich.com Thiazole derivatives have been successfully developed as inhibitors for various enzymes and as ligands for cellular receptors. sigmaaldrich.com This capacity is attributed to the ring's aromatic nature, its ability to participate in hydrogen bonding and other non-covalent interactions, and its specific stereoelectronic profile.

Derivatives of the thiazole nucleus have demonstrated significant inhibitory activity against several classes of enzymes. For example, certain 4-aryl-5-aminomethyl-thiazole-2-amines have shown potent inhibition of Rho-associated kinases (ROCK), which are key targets in drug design. rsc.org Similarly, other thiazole-containing structures have been identified as inhibitors of cholinesterases and lactamases. science.govrsc.org The thiazole motif is also integral to compounds designed to bind specific receptors, such as the sigma-1 (σ1) and Sphingosine-1-phosphate (S1P) receptors, with some derivatives achieving low nanomolar affinity and high selectivity. researchgate.netmdpi.com

Given that this compound contains this versatile thiazole core, it serves as a valuable starting point for the design of new modulators of biological targets. The methyl and azidomethyl groups at the C2 and C4 positions, respectively, provide vectors for further chemical modification to optimize binding and selectivity for specific enzymes or receptors.

| Target Class | Specific Target | Thiazole Derivative Type | Observed Effect | Reference |

|---|---|---|---|---|

| Enzyme | Rho-associated kinase (ROCK II) | 4-aryl-5-aminomethyl-thiazole-2-amines | Inhibition (IC50 = 20 nM for most potent compound) | rsc.org |

| Enzyme | Butyrylcholinesterase (BChE) | Thienobenzo-thiazoles | Inhibition | science.gov |

| Enzyme | Metallo-β-lactamase NDM-1 | Oxazolidinylthiazolidines | Competitive Inhibition (Ki = 1.6 ± 0.6 μM) | rsc.org |

| Enzyme | Tubulin Polymerization | 2,4-disubstituted thiazoles | Inhibition (IC50 = 2.00 ± 0.12 μM for most potent compound) | sigmaaldrich.com |

| Receptor | Sigma-1 (σ1) Receptor | Pyridyl-substituted thiazoles | High-affinity binding (Ki = 1.3 nM) and high selectivity | researchgate.net |

| Receptor | S1P4 Receptor | Substituted thiazolidin-4-ones | Agonist activity | mdpi.com |

Role as Bioisosteres in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance desired pharmacological properties. nih.gov Heterocyclic rings are frequently employed as bioisosteres, and the thiazole ring is a prominent example. drpress.org It can serve as a bioisosteric replacement for other aromatic systems, such as phenyl, thiophene, or oxadiazole rings. researchgate.netmdpi.com

Enhancing Metabolic Stability and Binding Affinity in Chemical Entities

The metabolic fate of a drug candidate is a critical determinant of its success. The thiazole ring, while generally stable, can be subject to metabolic transformations catalyzed by enzymes like cytochrome P450s (CYPs). nih.gov These biotransformations can include oxidation of the sulfur atom or epoxidation of the ring, potentially leading to the formation of reactive metabolites. nih.gov However, the substitution pattern on the thiazole ring significantly influences its metabolic stability. Strategic placement of groups, such as the methyl group in this compound, can sterically hinder enzymatic access and slow the rate of metabolism, thereby enhancing the compound's stability and half-life. Studies on related heterocyclic structures have shown that modifications like N-methylation can protect against acid hydrolysis and improve stability. rsc.org

Binding affinity is governed by the sum of interactions between a ligand and its target. The thiazole ring contributes to binding affinity through various mechanisms. Its aromatic system can engage in π-stacking interactions with aromatic amino acid residues in a protein's active site. wikipedia.org Furthermore, the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, forming crucial contacts that anchor the molecule to its target. drpress.org Molecular docking studies on various thiazole derivatives consistently highlight the importance of these interactions in achieving high binding affinity. sigmaaldrich.comwikipedia.org The specific substitution on this compound provides distinct electronic properties and conformational possibilities that can be exploited to maximize binding affinity for a given biological target.

Emerging Applications in Materials Science

The unique chemical functionalities of this compound position it as a compound of interest for emerging applications in materials science, particularly in polymer engineering and nanoelectronics.

Integration into Polymer Engineering for Enhanced Material Properties

The azidomethyl group (-CH₂N₃) is a key feature of this compound, making it highly suitable for integration into polymers via "click chemistry." Specifically, the azide-alkyne Huisgen cycloaddition, often catalyzed by copper(I), is a highly efficient and specific reaction that forms a stable triazole linkage. nih.gov This reaction's reliability and mild conditions have made it a powerful tool for polymer synthesis and modification. mdpi.com

By incorporating this compound into a polymer backbone or as a pendant group, the inherent properties of the thiazole ring can be imparted to the bulk material. The thiazole moiety can enhance thermal stability, alter electronic properties, or introduce specific interaction sites within the polymer matrix. This strategy allows for the precise engineering of advanced materials with tailored characteristics. For example, polymers functionalized with this compound could be used to create novel coatings, cross-linked networks, or functional hydrogels. rsc.orgscience.gov

| Application Area | Role of this compound | Underlying Chemistry | Potential Enhanced Property | Reference |

|---|---|---|---|---|

| Polymer Synthesis | Monomer or co-monomer | Azide-alkyne cycloaddition polymerization | Introduction of thiazole properties into polymer backbone | nih.gov |

| Surface Modification | Surface grafting agent | Click reaction onto alkyne-functionalized surfaces | Altered surface energy, biocompatibility | rsc.org |

| Bioconjugation | Linker molecule | Clicking biomolecules (peptides, DNA) to polymers | Creation of biohybrid materials | rsc.org |

| Cross-linked Networks | Cross-linking agent for alkyne-containing polymers | Formation of stable triazole cross-links | Improved mechanical strength and thermal stability | science.gov |

Potential in Nanoelectronics Research

The field of molecular and organic electronics seeks to use individual molecules or ensembles of molecules as components in electronic devices. The thiazole ring is an electron-accepting heterocycle that has been extensively studied for its semiconducting properties. rsc.orgdrpress.org Thiazole-based small molecules and polymers have been successfully used in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). drpress.org

The electronic properties of this compound, derived from its aromatic, electron-rich thiazole core, make it a candidate for investigation in nanoelectronics. nih.gov The significant pi-electron delocalization within the thiazole ring facilitates charge transport. nih.gov Furthermore, the azide group can be used to anchor the molecule to conductive or semiconductive surfaces, such as gold or silicon, to form self-assembled monolayers (SAMs). These SAMs could function as molecular wires, switches, or sensors, bridging the gap between molecular-scale components and macroscopic electrodes. The specific substitutions on the thiazole ring would modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for the fine-tuning of its electronic behavior for specific device applications.

Computational and Theoretical Investigations of 4 Azidomethyl 2 Methyl 1,3 Thiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives. universci.comuniversci.com These methods provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Detailed research findings from DFT studies on similar thiazole structures reveal the nature of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For 4-(Azidomethyl)-2-methyl-1,3-thiazole, the electron-withdrawing nature of the azido (B1232118) group and the electron-donating methyl group are expected to influence the electron density distribution across the thiazole ring. Calculations would likely show that the HOMO is primarily localized on the thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed across the azidomethyl substituent. This distribution is key to predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. universci.com For this compound, the nitrogen atoms of the thiazole ring and the terminal nitrogen of the azide (B81097) group would be expected to be regions of negative potential, making them likely sites for hydrogen bonding and other electrostatic interactions.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is illustrative and based on typical values for similar thiazole derivatives. Actual values would require specific calculations for this compound.

Molecular Dynamics and Docking Simulations for Interaction Studies

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. nih.govbiointerfaceresearch.comnih.gov These methods are essential in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its target. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govplos.org For derivatives of this compound, docking studies could be used to screen for potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The results of docking studies are typically reported as a binding energy or docking score, with lower values indicating a more favorable interaction. mdpi.com

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov These simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. biointerfaceresearch.com Analysis of the MD trajectory can reveal conformational changes in the protein upon ligand binding and identify key residues involved in the interaction.

Table 2: Illustrative Docking and MD Simulation Results for a this compound Derivative with a Hypothetical Protein Target

| Simulation Type | Parameter | Result | Interpretation |

| Molecular Docking | Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |

| Molecular Docking | Key Interactions | Hydrogen bond with Serine, Hydrophobic interaction with Leucine | Identifies specific amino acids involved in binding |

| Molecular Dynamics | RMSD of Ligand | 1.2 Å | The ligand remains stably bound in the active site |

| Molecular Dynamics | Binding Free Energy | -45 kcal/mol | Favorable and stable binding of the ligand |

Note: The data in this table is illustrative and represents typical outputs from molecular simulation studies.

Conformational Analysis and Tautomerism Studies

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.govnih.gov These studies often involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results can be presented as a Ramachandran-like plot showing the energy as a function of the dihedral angles. Identifying the low-energy conformers is crucial for understanding which shapes the molecule is likely to adopt in a biological environment. acs.org

Tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers. While some heterocyclic compounds can exhibit significant tautomerism, researchgate.netdntb.gov.uanih.gov for this compound, significant tautomerism is not expected under normal conditions due to the nature of the substituents and the aromaticity of the thiazole ring. thieme-connect.comresearchgate.net The structure is stable as presented. However, computational studies could be employed to calculate the relative energies of potential tautomers to confirm their low probability of formation.

Table 3: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C4-C-N-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 60° | 0.0 | 75 |

| 2 | 180° | 1.2 | 20 |

| 3 | -60° | 2.5 | 5 |

Note: The data in this table is illustrative and represents a hypothetical outcome of a conformational analysis.

Future Research Directions and Unexplored Avenues for 4 Azidomethyl 2 Methyl 1,3 Thiazole

Development of Novel Catalytic Methods for Thiazole (B1198619) Functionalization

The functionalization of the thiazole ring in 4-(azidomethyl)-2-methyl-1,3-thiazole remains a key area for exploration. While the Hantzsch synthesis is a classic method for forming the thiazole ring itself, post-synthesis modification of the core structure allows for the creation of diverse derivatives. organic-chemistry.organalis.com.my Future research could focus on developing novel catalytic methods to selectively modify the C-H bonds of the thiazole ring, particularly at the C5 position, which is often the primary site for electrophilic substitution. wikipedia.org

Advanced catalytic strategies that could be explored include:

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation reactions could be employed to introduce various aryl or heteroaryl groups at the C5 position. researchgate.netnumberanalytics.com This would generate a library of novel compounds for biological screening. The reaction conditions would need to be carefully optimized to be compatible with the azide (B81097) functionality.

Metal-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura, Stille, and Negishi coupling could be adapted to functionalize a halogenated version of the thiazole core (e.g., 5-bromo-4-(azidomethyl)-2-methyl-1,3-thiazole). numberanalytics.com This provides a robust route to introduce carbon-based substituents.

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions that are often compatible with sensitive functional groups like azides. This could enable novel transformations of the thiazole ring that are not accessible through traditional thermal methods.

These catalytic advancements would significantly expand the chemical space accessible from this compound, providing a platform for developing new therapeutic agents and functional molecules.

| Catalytic Method | Description | Potential Application to Target Compound | Key Challenge |

|---|---|---|---|

| Direct C-H Arylation | Forms a C-C bond by coupling a C-H bond with an aryl halide, typically using a palladium catalyst. researchgate.netnumberanalytics.com | Introduction of aryl groups at the C5 position of the thiazole ring. | Ensuring compatibility with the azide group. |

| Suzuki-Miyaura Coupling | Cross-coupling reaction of an organoboron compound with an organohalide catalyzed by a palladium complex. numberanalytics.com | Functionalization of a pre-halogenated thiazole core. | Requires an additional synthetic step for halogenation. |

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer, enabling unique chemical transformations under mild conditions. | Accessing novel functionalization pathways incompatible with thermal methods. | Potential for undesired side reactions with the azide group under photochemical conditions. |

Advanced Applications in Targeted Delivery Systems

The azidomethyl group on the thiazole scaffold is a powerful tool for bioconjugation, making the molecule a prime candidate for use in advanced targeted delivery systems. The azide allows for covalent attachment to other molecules via highly efficient and specific "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnanosoftpolymers.comorganic-chemistry.org

Future research in this area could focus on several key strategies:

Conjugation to Targeting Ligands: The compound can be "clicked" onto molecules that target specific cells or tissues. For instance, conjugation to peptides, antibodies, or small molecules that bind to receptors overexpressed on cancer cells could be used to deliver the thiazole moiety selectively to tumors. nih.govrcsi.com Thiazole derivatives themselves have shown significant potential as anticancer agents. mdpi.comnih.gov

Development of Prodrugs: The azide itself can be considered a prodrug feature. In vivo reduction can convert the azide to an amine, potentially unmasking a therapeutic agent at the target site. google.com This approach could improve the therapeutic window of potent thiazole-based drugs.

Attachment to Nanoparticle Carriers: this compound could be used to functionalize the surface of nanoparticles, such as liposomes, micelles, or gold nanorods. acs.orgnih.gov This would combine the therapeutic potential of the thiazole derivative with the enhanced pharmacokinetic properties of the nanoparticle carrier, leading to improved circulation times and tumor accumulation through the enhanced permeability and retention (EPR) effect.

These applications leverage the modularity of click chemistry to construct sophisticated delivery systems where the thiazole unit acts as the therapeutic payload or a crucial part of it. rcsi.com

| Delivery Strategy | Mechanism | Role of this compound |

|---|---|---|

| Ligand-Targeted Delivery | Conjugating the drug to a ligand that binds to specific cell-surface receptors. nih.gov | The azide group enables covalent attachment to alkyne-modified targeting ligands (e.g., peptides, antibodies). |

| Azide-Based Prodrugs | In vivo enzymatic reduction of the azide to an amine, releasing the active drug form. google.com | The entire molecule acts as a prodrug, with the azide masking a bioactive amine. |

| Nanoparticle Functionalization | Attaching the compound to the surface of a nanoparticle carrier for improved pharmacokinetics. acs.orgnih.gov | Serves as a surface coating or encapsulated payload, attached via click chemistry. |

Integration into Advanced Functional Materials

The dual functionality of this compound also presents significant opportunities in materials science. The azide group can be used to incorporate the thiazole moiety into polymers and onto surfaces, creating materials with novel properties. mdpi.comnih.gov

Unexplored avenues for research include:

Polymer Functionalization: The molecule can be grafted onto polymer backbones containing alkyne groups via CuAAC. This could be used to create functional polymers where the thiazole units impart specific properties, such as metal-chelating abilities or altered electronic properties for use in organic electronics. lifechemicals.comnanosoftpolymers.com

Surface Modification: Surfaces (e.g., silicon wafers, gold nanoparticles) can be first modified with alkyne-terminated self-assembled monolayers. Subsequent reaction with this compound via click chemistry would create a thiazole-functionalized surface. acs.orgacs.org Such surfaces could be used in biosensors or as platforms for controlling cell adhesion.

Cross-Linked Materials: Organic azides can be used as cross-linkers in materials science. mdpi.com Upon thermal or photochemical activation, the azide group can release nitrogen gas to form a highly reactive nitrene intermediate, which can then insert into C-H bonds or form other linkages to cross-link polymer chains. This could be used to create robust, thiazole-containing polymer networks or hydrogels.

The integration of the thiazole ring into materials is attractive due to its aromaticity and the presence of heteroatoms, which can be exploited for applications in catalysis, sensing, and electronic devices. lifechemicals.com

| Application Area | Method of Integration | Resulting Material and Potential Use |

|---|---|---|

| Functional Polymers | Grafting onto alkyne-containing polymers via click chemistry. nanosoftpolymers.com | Thiazole-decorated polymers for metal ion sensing or as semiconducting materials. lifechemicals.com |

| Surface Engineering | Attachment to alkyne-modified surfaces via click chemistry. nih.gov | Functionalized surfaces for biosensors or biocompatible coatings. |

| Cross-Linked Networks | Using the azide group for thermal or photochemical cross-linking via nitrene formation. mdpi.com | Robust polymer gels and films with embedded thiazole units for controlled release or catalysis. |

Q & A

Q. What are the standard synthetic routes for preparing 4-(Azidomethyl)-2-methyl-1,3-thiazole?

The compound is typically synthesized via the Hantzsch thiazole synthesis , which involves reacting α-haloketones or α-halocarbonyl derivatives with thiourea or thioamides. For example:

- Key steps : React 2-chloroacetone derivatives with thiourea in ethanol under reflux (60–80°C) for 6–12 hours. The azidomethyl group can be introduced via nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring structure (e.g., δ 2.5 ppm for methyl groups, δ 7.0–8.5 ppm for azidomethyl protons) and azide functionality.

- IR Spectroscopy : Detect the azide stretch at ~2100 cm⁻¹ and thiazole C=N/C-S bonds at 1600–1650 cm⁻¹.

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, and S content.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 169.04) .

Advanced Research Questions

Q. How does the azidomethyl group influence the reactivity of this compound in click chemistry?

The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or functionalization:

- Method : React with terminal alkynes (e.g., propargylamine) in a 1:1.2 molar ratio using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C for 12 hours.

- Applications : Generate triazole-linked derivatives for drug discovery or polymer functionalization. Monitor by disappearance of azide IR peaks .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Light and Heat Sensitivity : Store at –20°C in amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to temperatures >40°C.

- Solvent Choice : Use anhydrous DMF or DMSO for reactions; avoid protic solvents (e.g., MeOH) to prevent decomposition.

- Handling : Conduct reactions in gloveboxes or Schlenk lines to exclude moisture and oxygen .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or bacterial enzymes). Dock triazole derivatives into active sites (PDB: 1ATP) and calculate binding energies (ΔG ≤ –8 kcal/mol indicates strong affinity).

- ADMET Prediction : Employ SwissADME or ProTox-II to assess bioavailability, toxicity, and metabolic stability .

Q. How to resolve contradictions in spectral data for azidomethyl-thiazole derivatives?

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian 16 B3LYP/6-31G* simulations).

- Isotopic Labeling : Use ¹⁵N-labeled NaN₃ to track azide incorporation via 2D HSQC NMR.

- Controlled Replication : Repeat syntheses under identical conditions to rule out experimental variability .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- MIC Assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).

- Biofilm Inhibition : Treat preformed biofilms with 10–100 µg/mL compound and quantify via crystal violet staining.

- Cytotoxicity : Use MTT assays on mammalian cells (e.g., HEK-293) to determine selectivity indices (SI >10 indicates low toxicity) .

Q. How can regioselective functionalization of the thiazole ring be achieved?

- Electrophilic Substitution : Introduce halogens (Br₂/FeBr₃) at the 5-position due to electron-rich thiazole π-system.

- Nucleophilic Attack : Use Grignard reagents (e.g., MeMgBr) at the 2-methyl group under anhydrous THF at 0°C.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to append aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.